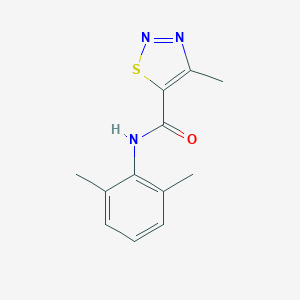
N-(2,6-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, commonly known as DMTC, is a chemical compound that belongs to the class of thiadiazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Scientific Research Applications
DMTC has shown promising results in various scientific research applications, including its use as an anticancer agent, antifungal agent, and antimicrobial agent. Studies have shown that DMTC exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also shown antifungal activity against Candida albicans and antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of DMTC is not fully understood. However, studies suggest that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting mitochondrial function. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
DMTC has been shown to exhibit various biochemical and physiological effects. It has been found to increase the level of reactive oxygen species (ROS) and decrease the level of glutathione (GSH) in cancer cells. It also inhibits the activity of enzymes involved in the synthesis of DNA and RNA. In addition, DMTC has been found to reduce the levels of inflammatory cytokines and increase the levels of antioxidant enzymes in animal models.
Advantages and Limitations for Lab Experiments
DMTC has several advantages for lab experiments, including its low toxicity, high solubility, and stability. However, it also has some limitations, including its poor bioavailability and limited water solubility.
Future Directions
There are several future directions for DMTC research. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Other areas of interest include its use as a material for optoelectronic devices and its potential as a pesticide for agricultural applications.
Conclusion:
DMTC is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMTC and its applications in various fields.
Synthesis Methods
DMTC can be synthesized using various methods, including the reaction of 2,6-dimethylaniline with thiosemicarbazide in the presence of acetic anhydride and sulfuric acid. This reaction yields 2,6-dimethylphenyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, which is then treated with methyl iodide to obtain DMTC.
properties
Molecular Formula |
C12H13N3OS |
|---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C12H13N3OS/c1-7-5-4-6-8(2)10(7)13-12(16)11-9(3)14-15-17-11/h4-6H,1-3H3,(H,13,16) |
InChI Key |
FMMCUTKKLQMDNJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=NS2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=NS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(4-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286917.png)

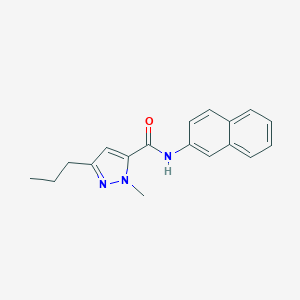
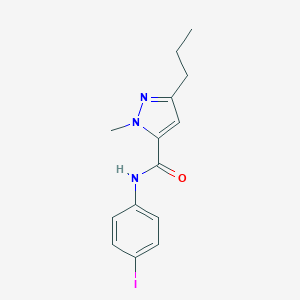
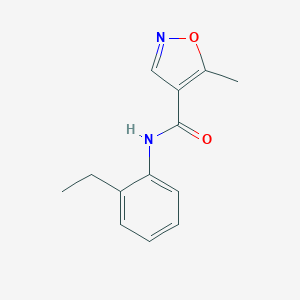
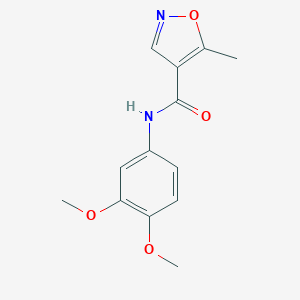
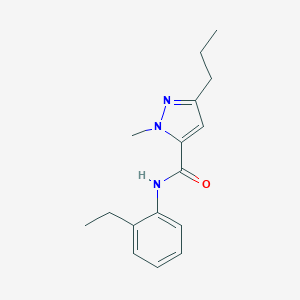
![3-(3-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286930.png)
![6-(4-Chlorophenyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286932.png)
![6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286935.png)
![6-(3,5-Dimethylphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286940.png)
![3-(3-Fluorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286942.png)
![3-(3-Fluorophenyl)-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286943.png)
![3-(3-Fluorophenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286944.png)